1-Bromo-2,4,5-trichlorobenzene

Catalog No.
S663565
CAS No.
29682-44-8
M.F
C6H2BrCl3
M. Wt
260.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4,5-trichlorobenzene

CAS Number

29682-44-8

Product Name

1-Bromo-2,4,5-trichlorobenzene

IUPAC Name

1-bromo-2,4,5-trichlorobenzene

Molecular Formula

C6H2BrCl3

Molecular Weight

260.3 g/mol

InChI

InChI=1S/C6H2BrCl3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI Key

PHDKZIIWDGIUCG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)Cl

Synonyms

Bromo-2,4,5-trichlorobenzene

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)Cl

1-Bromo-2,4,5-trichlorobenzene (CAS 29682-44-8) is a highly specialized polyhalogenated aromatic building block widely procured for advanced agrochemical synthesis and environmental analytical standard production . Featuring a molecular weight of 260.34 g/mol and a distinct melting point of approximately 139 °C, this compound provides a specific combination of steric bulk and orthogonal halogen reactivity [1]. Its primary industrial value lies in the differential reactivity between its single bromine atom and three chlorine atoms, which allows for highly regioselective cross-coupling reactions without the need for complex protecting group strategies [2]. Buyers typically prioritize this exact isomer when synthesizing pyrrolnitrin-derived fungicides or highly specific polychlorinated biphenyl (PCB) internal standards where structural precision is non-negotiable .

Generic substitution of 1-bromo-2,4,5-trichlorobenzene with other isomers, such as 1-bromo-2,4,6-trichlorobenzene, or with 1,2,4,5-tetrachlorobenzene, routinely fails in both process chemistry and application performance . From a processability standpoint, the 2,4,5-isomer exhibits a significantly higher melting point, dictating entirely different handling and purification workflows (e.g., crystallization versus distillation) . Chemically, substituting with 1,2,4,5-tetrachlorobenzene eliminates the orthogonal C-Br reactive site, forcing chemists to rely on poorly selective C-Cl bond activations that yield statistical mixtures of byproducts [1]. Furthermore, in agrochemical applications, the exact 2,4,5-substitution pattern is strictly required to match the target pharmacophore of pyrrolnitrin analogs; using a different isomer results in a complete loss of fungicidal efficacy .

Thermal Processing and Purification Compatibility

The thermal properties of bromotrichlorobenzene isomers vary drastically depending on the substitution pattern, which directly dictates purification strategies during scale-up . 1-Bromo-2,4,5-trichlorobenzene exhibits a melting point of 139–142 °C, whereas its close analog, 1-bromo-2,4,6-trichlorobenzene, melts at a significantly lower 64–66 °C . This substantial thermal difference allows the 2,4,5-isomer to be easily isolated and purified via standard crystallization techniques, avoiding the energy-intensive and complex fractional distillation required for lower-melting semi-solid isomers .

Evidence DimensionMelting Point
Target Compound Data139–142 °C
Comparator Or Baseline1-Bromo-2,4,6-trichlorobenzene (64–66 °C)
Quantified Difference~74 °C higher melting point
ConditionsStandard atmospheric pressure

A higher melting point enables cost-effective purification via crystallization, significantly reducing downstream processing costs during industrial manufacturing.

Regioselective Cross-Coupling Efficiency

In complex molecule synthesis, the ability to selectively functionalize a single position on a polyhalogenated ring is critical for maximizing yield [1]. 1-Bromo-2,4,5-trichlorobenzene provides an orthogonal C-Br bond that undergoes Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids using K2CO3 in DME/water) with near-exclusive regioselectivity [2]. By contrast, attempting similar couplings with the baseline substitute 1,2,4,5-tetrachlorobenzene requires harsher catalytic conditions and results in a statistical mixture of mono- and di-coupled products due to the indistinguishable C-Cl bonds [1].

Evidence DimensionRegioselective C-C bond formation
Target Compound DataExclusive reaction at the C-Br bond under mild conditions
Comparator Or Baseline1,2,4,5-Tetrachlorobenzene (yields statistical mixtures)
Quantified DifferenceSingle regioselective product vs. multi-product statistical mixture
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids

Procuring the brominated analog eliminates the need for complex chromatographic separation of positional isomers, directly improving overall synthetic yield.

Precursor Suitability for Analytical PCB Standards

Environmental testing requires highly precise internal standards to quantify trace contaminants . 1-Bromo-2,4,5-trichlorobenzene is specifically utilized as a precursor for synthesizing dioxin-like monofluorinated polychlorinated biphenyls (PCBs) . The presence of the bromine atom at the 1-position provides a distinct isotopic and reactivity handle that non-brominated trichlorobenzenes lack, enabling the precise, site-specific introduction of fluorinated aryl groups necessary for mass spectrometry calibration .

Evidence DimensionOrthogonal reactivity for standard synthesis
Target Compound DataEnables direct, site-specific synthesis of monofluorinated PCBs
Comparator Or BaselineNon-brominated trichlorobenzenes (lack orthogonal coupling sites)
Quantified DifferenceProvides a distinct reactive handle for selective arylation
ConditionsSynthesis of internal standards for PCB analysis

The specific halogen combination is strictly required to produce accurate, regulatory-compliant internal standards for environmental monitoring.

Synthesis of Pyrrolnitrin-Analog Fungicides

1-Bromo-2,4,5-trichlorobenzene is a critical starting material for the design and synthesis of agricultural fungicides based on the pyrrolnitrin scaffold . The exact 2,4,5-chlorine substitution pattern is retained in the final active pharmaceutical ingredient, ensuring effective binding to the target fungal enzymes, while the bromine atom serves as the necessary leaving group for initial ring construction [1].

Production of Monofluorinated PCB Internal Standards

In environmental analytical chemistry, this compound is procured to synthesize dioxin-like monofluorinated polychlorinated biphenyls . The orthogonal reactivity of the C-Br bond allows for precise cross-coupling with fluorinated building blocks, producing high-purity internal standards required for the accurate calibration of GC-MS equipment during PCB environmental monitoring .

Regioselective Building Block in Advanced Agrochemical Discovery

For R&D teams developing novel pesticidal molecules, 1-bromo-2,4,5-trichlorobenzene serves as a highly predictable core scaffold [1]. Its ability to undergo selective Suzuki-Miyaura coupling at the bromine position under mild conditions (such as DME/water with potassium carbonate) allows chemists to rapidly generate libraries of 2,4,5-trichlorophenyl-substituted derivatives without the yield losses associated with unselective poly-chlorinated precursors [1].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

29682-44-8

Dates

Last modified: 08-15-2023

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